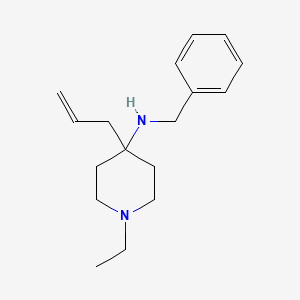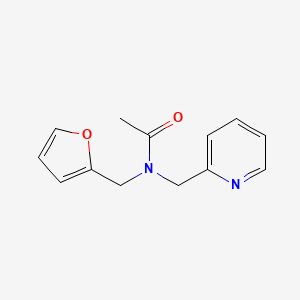![molecular formula C13H16N2O3 B5659544 5,5-dimethyl-3-[2-(6-methylpyridin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5659544.png)
5,5-dimethyl-3-[2-(6-methylpyridin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related oxazolidine derivatives often involves the interaction of specific precursors under controlled conditions. For instance, the preparation and properties of similar compounds, such as 3-ethyl-5:5-dimethyloxazolidine-2:4-dione, have been explored through the action of ethyl iodide on the silver salt of 5:5-dimethyloxazolidine-2:4-dione, showcasing a method for obtaining oxazolidine analogs (Hook, 1947). Such synthetic pathways highlight the reactive nature of oxazolidine compounds and the potential for modification.
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives reveals significant details about their chemical behavior. For instance, studies involving unsymmetrical Schiff bases derived from 3,4-diaminopyridine have provided insights into the crystal and molecular structure of related compounds, demonstrating the importance of intermolecular hydrogen bonding (Opozda, Łasocha, & Włodarczyk-Gajda, 2006). These structural details are crucial for understanding the compound's reactivity and stability.
Chemical Reactions and Properties
Oxazolidine compounds participate in various chemical reactions, contributing to their diverse chemical properties. For instance, reactions involving 2-dimethylaminomethylene-1,3-diones with dinucleophiles result in the formation of distinct pyrimidine and quinazolinone derivatives, showcasing the compound's versatility and reactive potential (Mosti, Menozzi, & Schenone, 1983). Such reactions are fundamental for the synthesis of novel compounds with potential biological activities.
Physical Properties Analysis
The physical properties of oxazolidine derivatives, such as melting points and solubility, are influenced by their molecular structure. The synthesis and analytical studies of compounds with similar backbones provide insights into their ground state molecular geometry, characterized using spectral methods and X-ray crystal diffraction (Barakat et al., 2018). These properties are crucial for predicting the behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties of "5,5-dimethyl-3-[2-(6-methylpyridin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione" and its derivatives, including reactivity, stability, and potential biological activity, can be deduced from studies on similar compounds. For example, the synthesis of oxazolidine-2,4-diones via a tandem phosphorus-mediated reaction using atmospheric carbon dioxide showcases a novel approach to accessing diverse oxazolidine derivatives, highlighting their synthetic versatility and potential for environmental sustainability (Zhang, Xia, Yang, & Lu, 2015).
Propiedades
IUPAC Name |
5,5-dimethyl-3-[2-(6-methylpyridin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-5-4-6-10(14-9)7-8-15-11(16)13(2,3)18-12(15)17/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHFYOAYGJTVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCN2C(=O)C(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5659461.png)

![8-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5659469.png)
![(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5659472.png)

![N,3-dimethyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5659490.png)
![1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenylpyrrolidin-2-one](/img/structure/B5659491.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5659499.png)
![7-[(2-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5659503.png)
![4-(1,3-benzothiazol-2-yl)-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5659512.png)
![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(2-fluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5659516.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)thiophene-2-carboxamide](/img/structure/B5659519.png)

